2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine
Overview
Description
The compound “2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine” is likely an organic compound containing a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a dimethylamino group via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a bromine atom and a nitro group at the 4- and 2-positions, respectively. The phenyl ring would be connected via an ether linkage to a dimethylamino group .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromine atom might be displaced in a nucleophilic aromatic substitution reaction. The nitro group could be reduced to an amine. The ether linkage could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The nitro group could confer some degree of polarity. The dimethylamino group might make the compound a weak base .Safety And Hazards
As with any chemical compound, handling “2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or comes into contact with the skin. It’s also possible that it could pose environmental hazards .
Future Directions
properties
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-12(2)5-6-16-10-4-3-8(11)7-9(10)13(14)15/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMXIJZCKLFTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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